1-[(3-Bromophenyl)ethynyl]-2-iodobenzene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
832744-23-7 |
|---|---|
Molecular Formula |
C14H8BrI |
Molecular Weight |
383.02 g/mol |
IUPAC Name |
1-bromo-3-[2-(2-iodophenyl)ethynyl]benzene |
InChI |
InChI=1S/C14H8BrI/c15-13-6-3-4-11(10-13)8-9-12-5-1-2-7-14(12)16/h1-7,10H |
InChI Key |
NLYIAWHTZGXCJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C#CC2=CC(=CC=C2)Br)I |
Origin of Product |
United States |
Synthetic Methodologies for 1 3 Bromophenyl Ethynyl 2 Iodobenzene
Convergent and Divergent Synthesis Strategies
The construction of complex molecules like 1-[(3-Bromophenyl)ethynyl]-2-iodobenzene can be planned using either convergent or divergent strategies, each with distinct advantages. researchgate.netwikipedia.org
Conversely, a divergent synthesis begins with a common core structure which is then successively modified to create a library of related compounds. wikipedia.orgresearchgate.netorganic-chemistry.org In the context of this compound, a divergent approach might start from a simpler diarylalkyne, such as phenyl(phenyl)acetylene. This core structure could then undergo a series of reactions, such as selective halogenation, to introduce the bromine and iodine atoms at the desired positions. This method allows for the creation of various halogenated isomers from a single precursor. researchgate.net
Cross-Coupling Approaches to Aryl-Ethynyl Linkages
Cross-coupling reactions are fundamental in forming the carbon-carbon triple bond that links the two aryl rings in the target molecule. These methods typically involve the reaction of an aryl halide with a terminal alkyne, catalyzed by a transition metal.
The Sonogashira coupling is a powerful and widely used method for forming C(sp²)–C(sp) bonds by coupling terminal alkynes with aryl or vinyl halides. libretexts.orgwikipedia.org The reaction is typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org
A plausible Sonogashira route to this compound would involve the coupling of (3-bromophenyl)acetylene with 1,2-diiodobenzene (B1346971). The higher reactivity of the carbon-iodine bond compared to the carbon-bromine bond would facilitate a selective reaction at one of the iodine positions on 1,2-diiodobenzene. wikipedia.org
Another viable strategy starts with 1-bromo-3-iodobenzene (B1265593). The significant difference in reactivity between aryl iodides and aryl bromides in Sonogashira coupling (I > Br) allows for selective reactions. wikipedia.orgresearchgate.net The synthesis could proceed by first coupling 1-bromo-3-iodobenzene with a protected alkyne, such as trimethylsilylacetylene, at the more reactive iodine position. Following deprotection of the silyl (B83357) group, a second Sonogashira coupling with 1-iodo-2-ethynylbenzene would yield the final product.
Table 1: Typical Conditions for Palladium-Catalyzed Sonogashira Coupling
| Component | Example Reagent/Condition | Role |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Primary catalyst for the cross-coupling cycle. mdpi.com |
| Copper Co-catalyst | CuI | Activates the alkyne for coupling. mdpi.com |
| Base | Triethylamine (B128534) (Et₃N), Diisopropylamine (B44863) (i-Pr₂NH) | Scavenges the HX byproduct and maintains catalytic activity. mdpi.comrsc.org |
| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF) | Provides the reaction medium. |
| Temperature | Room Temperature to 65 °C | Reaction conditions can often be mild. mdpi.com |
Recent advancements have also focused on copper-free Sonogashira reactions to develop more sustainable and cost-effective protocols. rsc.org These variants often employ alternative ligands or palladium catalyst systems to facilitate the coupling without the copper co-catalyst. rsc.org
While often used as a co-catalyst in Sonogashira reactions, copper can also independently catalyze the coupling of terminal alkynes with aryl halides, a reaction known as the Castro-Stephens coupling. This method is particularly useful for synthesizing diarylacetylenes from aryl iodides and copper(I) acetylides.
The synthesis of this compound via a copper-mediated pathway could involve the reaction of pre-formed copper(I) (3-bromophenyl)acetylide with 1,2-diiodobenzene. This approach offers an alternative to palladium-catalyzed methods and can be advantageous in specific synthetic contexts, sometimes offering different selectivity or functional group tolerance. organic-chemistry.orgresearchgate.net Modern protocols have expanded the scope of copper-catalyzed couplings, often utilizing various ligands to improve efficiency and mildness of the reaction conditions. organic-chemistry.orgnih.gov
Selective Halogenation Strategies on Aryl Frameworks
An alternative synthetic design involves the formation of the diarylalkyne backbone first, followed by the introduction of halogen atoms onto the aromatic rings. This approach relies on the ability to control the regioselectivity of the halogenation reactions.
Achieving the specific 1,2-iodo and 1,3-bromo substitution pattern on a diarylalkyne scaffold requires highly regioselective halogenation methods. The directing effects of the substituents already present on the aromatic rings (in this case, the ethynylphenyl group) play a crucial role. Electrophilic aromatic substitution reactions are typically used for this purpose.
Reagents such as N-halosuccinimides (N-bromosuccinimide, NBS; N-iodosuccinimide, NIS) are often employed for regioselective halogenation under mild conditions. organic-chemistry.orgnih.gov The choice of solvent can significantly influence the reactivity and selectivity of these reagents; for instance, hexafluoroisopropanol (HFIP) has been shown to enhance both aspects. organic-chemistry.orgnih.gov The challenge lies in directing the electrophilic halogen to the precise meta- position on one ring and the ortho- position on the other, which can be difficult to achieve in a single step due to competing electronic and steric influences. nih.gov
To overcome the challenges of simultaneous dihalogenation, a sequential approach is often more practical. This involves introducing the halogen atoms one at a time, allowing the directing effect of the first halogen to influence the position of the second.
For example, one could start with (phenyl)ethynylbenzene and perform a regioselective iodination. The resulting iodinated diarylalkyne would then be subjected to a second halogenation step to introduce the bromine atom. The success of this strategy hinges on the combined directing effects of the ethynyl (B1212043) bridge and the initially introduced iodine atom to guide the bromine to the desired meta- position on the other ring. One-pot sequential halogenations have been developed, demonstrating the versatility of this approach for creating complex halogenation patterns on aromatic systems. organic-chemistry.org
Synthetic Routes via Precursor Functionalization
A primary and highly effective method for synthesizing diarylacetylenes, including this compound, is the Sonogashira cross-coupling reaction. rsc.orglibretexts.orgwikipedia.org This reaction creates a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org The synthesis is strategically designed to functionalize specific precursors, capitalizing on the differential reactivity of various halogen substituents on the aromatic rings.
A plausible and efficient synthetic route involves the palladium- and copper-co-catalyzed Sonogashira coupling of 1-ethynyl-3-bromobenzene with 1,2-diiodobenzene . This strategy is predicated on the higher reactivity of the carbon-iodine (C-I) bond compared to the carbon-bromine (C-Br) bond in the oxidative addition step of the palladium catalytic cycle. wikipedia.org This reactivity difference allows for a selective mono-coupling reaction at one of the iodo-positions on 1,2-diiodobenzene, leaving the second iodo group and the bromo group on the other ring intact under carefully controlled conditions.
The general reaction scheme is as follows:
Figure 1: Proposed Sonogashira coupling reaction for the synthesis of this compound.
Detailed Research Findings
The Sonogashira reaction is a cornerstone of modern organic synthesis due to its reliability and tolerance of various functional groups. rsc.orgwikipedia.org The reaction mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. wikipedia.org The process is typically carried out under mild, anaerobic conditions. organic-chemistry.org
Catalysts: A palladium(0) species is the active catalyst. Common precursors include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂), which is reduced in situ. libretexts.orgrsc.orgmdpi.com
Co-catalyst: A copper(I) salt, most commonly copper(I) iodide (CuI), is used as a co-catalyst. libretexts.orgrsc.org The copper acetylide, formed in the copper cycle, is a key reactive intermediate. rsc.org While effective, the presence of copper can sometimes lead to the undesirable homocoupling of the alkyne starting material (Glaser coupling), necessitating an inert atmosphere. wikipedia.org To circumvent this, copper-free Sonogashira protocols have also been developed. wikipedia.org
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is essential. rsc.orgcsic.es It serves to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction. libretexts.org
Solvent: The reaction is typically performed in anhydrous solvents like dioxane, triethylamine, or dimethylformamide (DMF). csic.esrsc.org
Studies on the regioselective Sonogashira coupling of di- and tri-iodobenzenes have shown that mono-functionalization can be achieved with high selectivity by controlling the stoichiometry of the reagents. rsc.orgnih.gov The less sterically hindered and more electronically accessible C-I bond is generally the first to react. rsc.org
The table below summarizes the key components involved in the proposed synthetic route.
| Reagent/Catalyst | Chemical Name | Role in Reaction |
| Precursor 1 | 1-ethynyl-3-bromobenzene | Provides the (3-bromophenyl)ethynyl moiety. |
| Precursor 2 | 1,2-diiodobenzene | Provides the 2-iodophenyl moiety. |
| Catalyst | Pd(PPh₃)₄ or Pd(PPh₃)₂Cl₂ | Facilitates the C(sp²)-C(sp) bond formation. |
| Co-catalyst | Copper(I) Iodide (CuI) | Activates the alkyne precursor. |
| Base | Triethylamine (Et₃N) | Deprotonates the alkyne and neutralizes acid byproduct. |
| Solvent | Anhydrous Dioxane or DMF | Provides the reaction medium. |
Based on findings for analogous cross-coupling reactions, a set of typical reaction parameters can be established to optimize the yield and selectivity of the desired product.
| Parameter | Condition | Rationale / Reference |
| Temperature | Room Temperature to 70 °C | The reaction proceeds efficiently under mild conditions, though gentle heating can increase the reaction rate. libretexts.orgcsic.es |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidative homocoupling of the alkyne (Glaser coupling) and degradation of the catalyst. wikipedia.org |
| Stoichiometry | ~1:1 ratio of precursors | A close to equimolar ratio is used to favor mono-alkynylation and minimize bis-coupling products. rsc.org |
| Catalyst Loading | 1-5 mol% Palladium | Typical catalyst loading for efficient turnover. libretexts.orgmdpi.com |
| Co-catalyst Loading | 1-5 mol% Copper(I) Iodide | Sufficient to facilitate the copper cycle. mdpi.com |
| Reaction Time | 12-24 hours | Reaction progress is typically monitored by TLC or GC-MS until consumption of the starting material. rsc.orgmdpi.com |
Based on a comprehensive search of available scientific literature, there is currently no specific research data published on the reactivity profiles and mechanistic investigations of the compound This compound for the exact transition metal-catalyzed transformations requested in the outline.
The outlined sections require detailed research findings, including data on specific palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Stille, Negishi), intramolecular cyclizations, annulations, carbonylation reactions, and copper-catalyzed Ullmann-type couplings involving this particular substrate.
While extensive literature exists on these types of reactions for various aryl halides and alkynes, the unique reactivity of the bifunctional substrate this compound, which contains both an iodo and a bromo substituent with different reactivities, has not been specifically reported. Generating content for the requested article would require speculation and extrapolation from related but different chemical systems, which would not be scientifically accurate or adhere to the strict instructions of focusing solely on the specified compound.
Therefore, it is not possible to generate the requested article with the required level of scientific accuracy and detail at this time. Further experimental research on this compound would be necessary to provide the specific data needed to populate the outlined sections.
Reactivity Profiles and Mechanistic Investigations of 1 3 Bromophenyl Ethynyl 2 Iodobenzene
Transition Metal-Catalyzed Transformations
Copper-Catalyzed Reactions
Oxidative Cyclization Pathways
The diarylacetylene backbone of 1-[(3-Bromophenyl)ethynyl]-2-iodobenzene is susceptible to oxidative cyclization, a powerful method for constructing complex polycyclic aromatic systems. These reactions are often mediated by hypervalent iodine(III) reagents, such as phenyliodine(III) diacetate (PIDA) or phenyliodine(III) bis(trifluoroacetate) (PIFA), which act as potent oxidants. nih.govrsc.org
The generally accepted mechanism for such transformations involves the initial activation of the alkyne by the hypervalent iodine reagent. This is followed by an intramolecular nucleophilic attack from one of the aryl rings onto the activated alkyne, leading to a vinyl cation intermediate. Subsequent rearrangement and aromatization steps then yield the final cyclized product. The regiochemical outcome of the cyclization is influenced by the electronic properties of the substituents on the aromatic rings. nih.gov In the case of this compound, the presence of the electron-withdrawing bromine and iodine atoms can influence the electron density of the aromatic rings and, consequently, the preferred pathway of cyclization.
Alternative oxidative pathways can be initiated by other strong oxidants. Depending on the reaction conditions, radical mechanisms may also be operative. For instance, one-electron oxidation can generate radical cations that undergo intramolecular cyclization to forge new carbon-carbon bonds. nih.gov
| Intermediate | Description | Role in Mechanism |
|---|---|---|
| Iodonium-Alkyne Adduct | Complex formed between the alkyne π-system and the hypervalent iodine(III) reagent. | Initial activation of the alkyne toward nucleophilic attack. |
| Vinyl Cation | Positively charged intermediate formed after intramolecular aryl attack on the activated alkyne. | Key intermediate that directs subsequent rearrangement and aromatization steps. nih.gov |
| Radical Cation | Species formed via single-electron transfer from the diarylacetylene to an oxidant. | Initiates cyclization through a radical pathway. nih.gov |
Gold-Catalyzed Reactions
Gold catalysts, particularly gold(I) complexes, are renowned for their ability to activate carbon-carbon triple bonds towards nucleophilic attack under mild conditions. frontiersin.orgacs.org This reactivity is central to the intramolecular transformations of this compound and related enyne or diyne systems.
In the presence of a suitable nitrogen nucleophile (e.g., an amine tethered to one of the aryl rings), gold(I) catalysts can facilitate intramolecular hydroamination. The mechanism commences with the coordination of the gold(I) catalyst to the alkyne, rendering it highly electrophilic. This "π-activation" enables the tethered amine to attack the alkyne in an endo- or exo-dig fashion. acs.orgrsc.org For a substrate like this compound, this could be used to construct nitrogen-containing heterocyclic frameworks.
Gold-catalyzed cycloisomerization reactions proceed via a similar initial π-activation of the alkyne. In the absence of an external nucleophile, the second aryl ring can act as the nucleophile, leading to a cascade of events. nih.govpku.edu.cn For substrates containing additional unsaturation, such as enediynes, the reaction can proceed through complex pathways involving cyclopropanation, Cope rearrangement, and C-H insertion steps to build intricate polycyclic structures. nih.govpku.edu.cnnih.gov The specific pathway and resulting product are highly dependent on the substrate's geometry and the ligands on the gold catalyst. pku.edu.cn
| Reaction Type | Key Mechanistic Step | Potential Product Type |
|---|---|---|
| Intramolecular Hydroamination | Nucleophilic attack of a tethered amine onto the gold-activated alkyne. frontiersin.orgresearchgate.net | Nitrogen-containing heterocycles (e.g., dihydroquinolines). acs.org |
| Cycloisomerization (Enyne-type) | Intramolecular attack of a π-system (alkene or arene) onto the gold-activated alkyne. frontiersin.org | Fused polycyclic carbocycles. |
| Tandem Rearrangement/Cyclization | Initial gold-catalyzed rearrangement (e.g., rsc.orgrsc.org-sigmatropic shift) followed by cyclization. monash.edu | Complex carbocyclic or heterocyclic scaffolds. |
Other Metal-Mediated or Catalyzed Processes
Besides gold, other transition metals, especially palladium, are instrumental in mediating reactions involving this compound. Palladium-catalyzed cross-coupling reactions are particularly significant, allowing for the stepwise functionalization of the molecule. mdpi.commdpi.com Reactions such as the Sonogashira, Suzuki, and Heck couplings can be selectively performed at the C-I and C-Br positions, leveraging the differential reactivity of these halogens. nobelprize.org This enables the programmed introduction of various substituents, making this compound a valuable building block in the synthesis of complex organic materials and pharmaceuticals.
Reactivity of Halogen Substituents
The presence of both an iodo and a bromo substituent on the aromatic rings of this compound is a key feature that dictates its synthetic utility. The distinct reactivities of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allow for selective and sequential chemical modifications.
Generation and Reactivity of Aryne Intermediates from the Iodo Group
The ortho-iodoaryl arrangement in this compound makes it a potential precursor for the generation of a highly reactive aryne intermediate. wiley-vch.de Treatment with a strong base (like an organolithium reagent or sodium amide) or under fluoride-induced elimination conditions from an ortho-silylaryl triflate analogue can lead to the formation of an aryne. researchgate.net The resulting aryne is a powerful electrophile and dienophile. nih.gov
Once generated, this aryne can participate in a variety of transformations:
Nucleophilic Addition: It can be trapped by a wide range of nucleophiles, leading to the formation of 1,2-disubstituted aromatic products.
Pericyclic Reactions: It readily undergoes [4+2] cycloaddition reactions with dienes (e.g., furan, cyclopentadiene) and [2+2] cycloadditions with alkenes. nih.gov
The substituent on the aryne, in this case, the (3-bromophenyl)ethynyl group, will influence the regioselectivity of nucleophilic addition reactions. researchgate.net
Differential Reactivity of Bromine and Iodine in Sequential Functionalization
A cornerstone of the chemistry of this compound is the differential reactivity of the C-I and C-Br bonds in palladium-catalyzed cross-coupling reactions. nobelprize.org The C-I bond is significantly more reactive towards oxidative addition to a palladium(0) complex than the C-Br bond. wikipedia.orglibretexts.org This reactivity difference (C-I > C-Br >> C-Cl) is fundamental to selective synthesis. mdpi.com
This allows for a sequential functionalization strategy. For example, a Sonogashira or Suzuki coupling can be performed selectively at the C-I position under mild conditions that leave the C-Br bond intact. wikipedia.orgrsc.org The resulting product, which now bears a new substituent at the former iodine position while retaining the bromine, can then be subjected to a second, typically more forcing, cross-coupling reaction to modify the C-Br position. This stepwise approach provides precise control over the final molecular architecture.
| Bond Type | Relative Reactivity | Typical Reaction Conditions |
|---|---|---|
| C-I | High | Mild conditions (e.g., room temperature). wikipedia.org |
| C-Br | Intermediate | Requires heating or more active catalysts. wikipedia.org |
| C-Cl | Low | Requires specialized, highly active catalyst systems. mdpi.com |
Electrophilic Aromatic Substitution with Halogen Activation
Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for aromatic compounds, enabling the introduction of various functional groups. wikipedia.org For haloarenes such as this compound, the halogen substituents significantly influence the reactivity of the aromatic rings. Halogens are generally deactivating towards electrophilic attack due to their strong inductive electron-withdrawing effect (-I effect), which reduces the electron density of the benzene (B151609) ring. youtube.com Consequently, these reactions are typically slower than those of benzene and often require harsher conditions or the use of strong Lewis acid catalysts (e.g., FeCl₃, AlCl₃) to activate the incoming electrophile. wikipedia.orglibretexts.orgmasterorganicchemistry.com
In the case of this compound, two distinct aromatic rings are available for substitution, each with its own set of directing influences.
The 2-Iodophenyl Ring: This ring is substituted with an iodine atom and a (3-bromophenyl)ethynyl group. The iodine atom directs incoming electrophiles to the ortho and para positions relative to itself (C3 and C5). The (3-bromophenyl)ethynyl group is a deactivating, meta-directing group. However, the directing effect of the iodine atom is generally more pronounced in these cases. Steric hindrance from the bulky ethynyl (B1212043) substituent at the C1 position would likely disfavor substitution at the C6 position.
The 3-Bromophenyl Ring: This ring contains a bromine atom and the ethynyl-2-iodophenyl substituent. The bromine atom is an ortho-, para-director. The ethynyl-containing substituent is deactivating and will direct incoming electrophiles to the meta position relative to its point of attachment. The interplay of these effects will determine the final substitution pattern.
The general mechanism for electrophilic halogenation, a representative SEAr reaction, involves two main steps:
Formation of the Arenium Ion: The aromatic ring attacks the activated electrophile (e.g., Br⁺ generated from Br₂ and FeBr₃), leading to the formation of a resonance-stabilized carbocation known as an arenium ion or sigma complex. libretexts.org This is the slow, rate-determining step. libretexts.org
Re-aromatization: A weak base removes a proton from the sp³-hybridized carbon of the arenium ion, restoring the aromaticity of the ring and yielding the substituted product. libretexts.orgmasterorganicchemistry.com
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Ring System | Substituents | Directing Effect | Predicted Major Substitution Positions |
|---|
| Iodinated Phenyl Ring | -I (Iodo) -(C≡C-PhBr) (Ethynylphenyl) | Ortho, Para Meta | C3, C5 | | Brominated Phenyl Ring | -Br (Bromo) -(C≡C-PhI) (Ethynyl-iodophenyl) | Ortho, Para Meta | C4, C6 |
Note: The actual product distribution would depend on the specific electrophile, reaction conditions, and the relative activating/deactivating strengths and steric effects of the substituents.
Alkyne Reactivity and Cycloaddition Chemistry
Intramolecular Cyclization Cascades Involving the Ethynyl Group
The ethynyl group in this compound serves as a highly versatile functional handle for constructing complex polycyclic systems through intramolecular cyclization cascades. The strategic placement of a halogen atom (iodine) ortho to the ethynyl linkage is a common motif in synthetic chemistry, designed to facilitate cyclization reactions. These transformations can be initiated by various means, including transition metals, electrophiles, or radicals.
Transition metal-catalyzed cyclizations, particularly with palladium or copper, are powerful methods for forming new rings. For substrates containing an ortho-halo-ethynylaryl structure, a common pathway involves an initial oxidative addition of the metal into the carbon-iodine bond, followed by intramolecular carbopalladation or carbocupration across the alkyne. The resulting organometallic intermediate can then undergo further reactions to yield the final cyclized product. This strategy is foundational in the synthesis of numerous heterocyclic and carbocyclic frameworks. For instance, related annulation cascades of N-allyl-N-((2-bromoaryl)ethynyl)amides have been shown to proceed via copper catalysis to produce functionalized indoles. nih.gov
Electrophile-promoted cyclizations offer another route. rsc.org An external electrophile (e.g., I₂, Br₂, PhSeCl) can activate the alkyne towards nucleophilic attack. In the case of this compound, the electron-rich π-system of the bromo-substituted phenyl ring could potentially act as the intramolecular nucleophile, attacking the activated alkyne. This type of cyclization cascade can rapidly generate molecular complexity. rsc.org Studies on o-alkynyl arylamines demonstrate iodine-mediated intramolecular electrophilic cyclization to construct poly-functionalized indole (B1671886) derivatives. nih.govorganic-chemistry.org
Table 2: Potential Intramolecular Cyclization Pathways
| Catalyst/Initiator | Proposed Intermediate | Potential Product Type |
|---|---|---|
| Palladium(0) Catalyst | Arylpalladium(II) species | Fused polycyclic aromatic systems |
| Copper(I) Catalyst | Arylcopper(III) species | Substituted indoles or related heterocycles |
| Electrophile (e.g., I⁺) | Vinylic cation or iodonium (B1229267) ion | Halogenated polycyclic compounds |
| Radical Initiator | Aryl radical | Fused ring systems via radical cascade |
Pericyclic Reactions (e.g., [3+2] Cycloadditions)
Pericyclic reactions, which proceed through a concerted cyclic transition state, are a cornerstone of organic synthesis. The ethynyl group of this compound can participate as a 2π component (a dipolarophile) in cycloaddition reactions, most notably in [3+2] cycloadditions with 1,3-dipoles. uchicago.edu This reaction class provides a direct and often highly regioselective route to five-membered heterocyclic rings. beilstein-journals.org
The [3+2] cycloaddition, also known as 1,3-dipolar cycloaddition, involves the reaction of a 1,3-dipole (a molecule with a three-atom π-system containing four electrons) with a dipolarophile (such as an alkyne or alkene). youtube.com Common 1,3-dipoles include azides, nitrile oxides, and nitrones. The reaction of the target compound's alkyne with these dipoles would be expected to yield substituted triazoles, isoxazoles, and isoxazolines, respectively.
The regioselectivity of these cycloadditions is governed by the electronic properties of both the dipole and the dipolarophile. While thermal conditions are often sufficient, certain [3+2] cycloadditions can be catalyzed by metals, such as the copper(I)-catalyzed reaction between sydnones and alkynes. beilstein-journals.org The presence of the halogenated aryl groups on the alkyne will influence its electronic character and, consequently, the outcome of the cycloaddition. For instance, the reaction of cyclic diaryl λ³-bromanes (as aryne precursors) with nitrones has been shown to produce dihydrobenzisoxazoles. rsc.org
Table 3: Examples of [3+2] Cycloaddition Reactions with the Ethynyl Group
| 1,3-Dipole | Resulting Heterocycle |
|---|---|
| Organic Azide (R-N₃) | 1,2,3-Triazole |
| Nitrile Oxide (R-CNO) | Isoxazole |
| Nitrone (R₂C=N⁺(R)-O⁻) | Isoxazoline |
| Diazoalkane (R₂C=N₂) | Pyrazole |
Radical Reaction Pathways and Their Chemical Consequences
The carbon-halogen bonds in this compound, particularly the weaker carbon-iodine bond, serve as effective trigger points for radical reactions. Aryl radicals can be generated from aryl halides under various conditions, including treatment with radical initiators (e.g., AIBN) in the presence of a hydrogen-atom donor (e.g., Bu₃SnH), or through photolytic or transition-metal-mediated processes. nih.gov
Once generated, an aryl radical at the C2 position of the iodinated ring is perfectly positioned to undergo an intramolecular cyclization with the adjacent ethynyl group. This type of cyclization is typically rapid and highly efficient. According to Baldwin's rules, a 5-exo-dig cyclization is favored, leading to the formation of a five-membered ring and a new vinyl radical.
The fate of this vinyl radical intermediate determines the final product. It can be trapped by a hydrogen-atom donor, participate in subsequent intermolecular reactions, or undergo further intramolecular cyclization if other reactive sites are available. Such radical cascade processes allow for the construction of complex polycyclic structures from relatively simple precursors in a single step. rsc.org The outcomes of these radical cyclizations can be highly dependent on the specific substrate geometry and reaction conditions. nih.gov For example, radical cascade cyclizations of o-allyloxybenzaldehydes are a powerful strategy for synthesizing 3-substituted chroman-4-ones. researchgate.net
Table 4: Radical Reaction Initiation and Potential Consequences
| Initiation Method | Radical Intermediate | Subsequent Reaction | Potential Chemical Consequence |
|---|---|---|---|
| Bu₃SnH / AIBN | Aryl radical at C2 | 5-exo-dig cyclization | Formation of a fused five-membered ring |
| Photolysis (UV light) | Aryl radical at C2 | 5-exo-dig cyclization | Formation of a fused five-membered ring |
| Transition Metal (e.g., Cu, Ag) | Aryl radical at C2 | 5-exo-dig cyclization | Catalytic generation of cyclized products |
| Hypervalent Iodine Reagents | Arene radical cation | C-H functionalization | Dimerization or substitution products |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Benzene |
| Iron(III) chloride (FeCl₃) |
| Aluminum(III) chloride (AlCl₃) |
| Iron(III) bromide (FeBr₃) |
| Iodine (I₂) |
| Bromine (Br₂) |
| Phenylselenium chloride (PhSeCl) |
| N-allyl-N-((2-bromoaryl)ethynyl)amides |
| Indole |
| Triazole |
| Isoxazole |
| Isoxazoline |
| Dihydrobenzisoxazole |
| Pyrazole |
| Chroman-4-one |
| Tributyltin hydride (Bu₃SnH) |
Advanced Spectroscopic Elucidation for Structural and Electronic Properties of 1 3 Bromophenyl Ethynyl 2 Iodobenzene
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of a compound in solution. For 1-[(3-Bromophenyl)ethynyl]-2-iodobenzene, both ¹H and ¹³C NMR would provide definitive evidence for its constitution by mapping the chemical environment of each hydrogen and carbon atom.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show signals corresponding to the eight aromatic protons, distributed between the two substituted benzene (B151609) rings. The predicted chemical shifts (in ppm, relative to TMS) and splitting patterns are based on the electronic effects of the substituents (iodine, bromine, and the ethynyl (B1212043) bridge). The electron-withdrawing nature of the halogens and the alkyne bond will generally shift the proton signals downfield compared to unsubstituted benzene (7.34 ppm).
Iodinated Ring (Ring A): The four protons on this ring are expected to be distinct due to the ortho-substitution pattern, leading to complex splitting. The proton ortho to the iodine atom is anticipated to be the most downfield.
Brominated Ring (Ring B): The four protons on this ring will also show distinct signals. The proton situated between the bromine and the ethynyl linkage is expected to be a singlet or a narrow triplet, while the other protons will exhibit doublet or triplet of doublets patterns based on their coupling with neighbors.
Expected ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| H (Ring A) | 7.0 - 7.9 | Multiplet (m) |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum would complement the ¹H NMR data by identifying all 14 carbon atoms in the molecule. The two carbons of the ethynyl (alkyne) linker are particularly characteristic. The carbons directly bonded to the halogen atoms (ipso-carbons) will also have distinctive chemical shifts. The carbon bonded to iodine is expected to appear at a significantly higher field (lower ppm) compared to the carbon bonded to bromine due to the heavy atom effect of iodine.
Expected ¹³C NMR Data
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-I (ipso) | 95 - 105 |
| C-Br (ipso) | 120 - 125 |
| C (Aromatic) | 125 - 140 |
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Composition and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₁₄H₈BrI), HRMS would yield an exact mass that can be used to unequivocally determine its molecular formula.
The calculated monoisotopic mass is 381.8800 g/mol . An experimental HRMS measurement would be expected to match this value to within a few parts per million (ppm).
A key feature in the mass spectrum would be the distinct isotopic pattern caused by the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two major molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by two mass units. Iodine is monoisotopic (¹²⁷I), so it does not contribute to further isotopic splitting of the molecular ion.
Predicted HRMS Data
| Ion | Calculated Exact Mass (m/z) |
|---|---|
| [C₁₄H₈⁷⁹BrI]⁺ | 381.8800 |
Fragmentation analysis would likely show sequential loss of the halogen atoms (I and Br) and potentially cleavage of the molecule at the alkyne bond, providing further structural confirmation.
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra serve as a "molecular fingerprint," allowing for the identification of functional groups.
C≡C Stretch: The most diagnostic vibration for this compound is the stretching of the central carbon-carbon triple bond. For a disubstituted, slightly asymmetric alkyne, this vibration is expected to produce a weak to medium intensity band in the IR spectrum, typically in the range of 2210-2230 cm⁻¹. This mode is often more prominent in the Raman spectrum.
Aromatic C-H Stretch: Sharp bands appearing above 3000 cm⁻¹ (typically 3050-3100 cm⁻¹) are characteristic of the C-H stretching vibrations on the benzene rings.
Aromatic C=C Stretch: Multiple bands in the 1450-1600 cm⁻¹ region correspond to the carbon-carbon double bond stretching vibrations within the aromatic rings.
C-X Stretch: The carbon-halogen stretching vibrations occur in the fingerprint region of the spectrum. The C-I stretch is expected at a lower frequency (around 500-600 cm⁻¹) than the C-Br stretch (around 600-700 cm⁻¹).
Expected Vibrational Data
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
|---|---|---|---|
| Aromatic C-H stretch | 3050 - 3100 | Medium | Medium |
| C≡C stretch | 2210 - 2230 | Weak-Medium | Strong |
| Aromatic C=C stretch | 1450 - 1600 | Medium-Strong | Medium |
| C-Br stretch | 600 - 700 | Medium | Weak |
Electronic Absorption and Emission Spectroscopy for Understanding Electronic Transitions
Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence (emission) spectroscopy, provides insights into the electronic structure and π-conjugated system of a molecule. The diphenylacetylene (B1204595) core of this compound is a well-known chromophore.
UV-Visible Absorption
The UV-Vis spectrum is expected to show absorption bands corresponding to π→π* electronic transitions within the conjugated system. Compared to unsubstituted diphenylacetylene, the presence of the bromine and iodine atoms (auxochromes) is predicted to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima due to the extension of conjugation through their lone pairs. The primary absorption bands are expected to appear in the ultraviolet region, potentially tailing into the visible spectrum.
Fluorescence Emission
Many diphenylacetylene derivatives are known to be fluorescent. Upon excitation at a wavelength corresponding to an absorption maximum, this compound is expected to exhibit fluorescence. The emission spectrum would be red-shifted relative to the absorption spectrum (a phenomenon known as the Stokes shift). However, the presence of heavy atoms like bromine and iodine can sometimes quench fluorescence by promoting intersystem crossing to the triplet state. Therefore, the fluorescence quantum yield might be low.
X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular packing. As no crystal structure for this compound has been reported in the crystallographic databases, this section describes the anticipated structural features.
The molecule is expected to be largely planar, though a non-zero dihedral angle between the planes of the two aromatic rings is likely, similar to what is observed in related diarylalkyne structures. The alkyne linker imposes a rigid, linear geometry between the rings.
In the crystal lattice, several types of intermolecular interactions would be anticipated to play a key role in the molecular packing:
π-π Stacking: The planar aromatic rings are likely to engage in offset or face-to-face π-π stacking interactions, a common feature in the crystal structures of aromatic compounds.
Halogen Bonding: Both iodine and bromine are effective halogen bond donors. It is highly probable that C-I···X and/or C-Br···X interactions (where X could be another halogen or a π-system) would be observed, influencing the supramolecular architecture. nih.gov
Theoretical and Computational Investigations on 1 3 Bromophenyl Ethynyl 2 Iodobenzene
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to modern chemistry, offering a window into the electronic nature of molecules. For a conjugated system such as 1-[(3-Bromophenyl)ethynyl]-2-iodobenzene, these methods can elucidate the distribution of electrons, predict molecular properties, and assess reactivity. The presence of heavy atoms like bromine and iodine, along with the π-conjugated system of the ethynyl (B1212043) bridge and two phenyl rings, makes this molecule an interesting subject for theoretical study.
The electronic structure of this compound is characterized by a delocalized π-system extending across the entire molecule. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to understanding its reactivity. openstax.orglibretexts.orglibretexts.org Generally, the HOMO is distributed across the electron-rich alkyne and phenyl rings, while the LUMO is also delocalized, with significant contributions from the carbon atoms of the ethynyl group and the halogenated benzene (B151609) rings. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and reactivity toward electrophiles and nucleophiles. rsc.org Substituents on the phenyl rings, such as the bromo and iodo groups, can modulate the energies of these frontier orbitals. rsc.org
Density Functional Theory (DFT) Studies of Reaction Pathways and Transition States
Density Functional Theory (DFT) has become a standard tool for investigating the mechanisms of complex organic reactions due to its favorable balance of accuracy and computational cost. mdpi.comresearchgate.net For this compound, DFT calculations are instrumental in mapping out the potential energy surfaces for various transformations, such as cyclization reactions or cross-coupling processes. digitellinc.comresearchgate.netnih.govresearchgate.net
A primary application of DFT is the location and characterization of transition states, which are the energetic maxima along a reaction coordinate. beilstein-journals.org By calculating the activation energy (the energy difference between the reactants and the transition state), chemists can predict the feasibility and rate of a reaction. For instance, in a potential intramolecular cyclization of this compound, DFT could be used to explore different possible pathways, such as those leading to the formation of new ring systems. utexas.edunih.gov The calculated energies of intermediates and transition states would reveal the most likely reaction mechanism.
Below is an illustrative data table showing calculated relative energies for a hypothetical reaction pathway of this compound, as would be determined by DFT calculations.
| Structure | Description | Relative Energy (kcal/mol) |
| Reactant | This compound | 0.0 |
| TS1 | Transition state for C-I bond activation | +25.4 |
| Intermediate 1 | Oxidative addition intermediate | +5.2 |
| TS2 | Transition state for cyclization | +18.7 |
| Product | Cyclized product | -15.3 |
This interactive table provides a hypothetical energy profile for a reaction, demonstrating how DFT can be used to map out the energetic landscape of a chemical transformation.
Ab Initio Methods for Spectroscopic Parameter Prediction
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, are highly valuable for predicting spectroscopic properties. arxiv.orgarxiv.orgmdpi.comunibo.it For this compound, these methods can be used to calculate parameters for various spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govmdpi.com
Theoretical prediction of ¹H and ¹³C NMR chemical shifts can aid in the structural elucidation of the compound and its reaction products. libretexts.orgquora.comwisc.edu By calculating the magnetic shielding tensors for each nucleus in the molecule, it is possible to obtain theoretical chemical shifts that can be compared with experimental data. nih.gov This is particularly useful for assigning signals in complex aromatic regions of the spectrum. The accuracy of these predictions is often improved by considering the dynamic nature of the molecule through ab initio molecular dynamics simulations. mdpi.com
The following table presents a hypothetical comparison of experimental and ab initio calculated ¹³C NMR chemical shifts for selected carbon atoms in this compound.
| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) |
| C (Iodo-substituted) | 95.2 | 96.5 |
| C (Ethynyl, attached to iodo-phenyl) | 92.8 | 93.1 |
| C (Ethynyl, attached to bromo-phenyl) | 88.5 | 89.2 |
| C (Bromo-substituted) | 122.4 | 123.0 |
This interactive table illustrates the correlation between experimentally measured and theoretically predicted NMR chemical shifts, highlighting the predictive power of ab initio methods.
Analysis of Bond Dissociation Energies and Stability Profiles
The stability of this compound is intrinsically linked to the strength of its chemical bonds. Bond Dissociation Energy (BDE) is the enthalpy change required to break a specific bond homolytically. wikipedia.org Computational methods, including both DFT and high-level ab initio approaches, can provide reliable estimates of BDEs. rsc.orgresearchgate.netlibretexts.org
For this molecule, the C-I and C-Br bonds are of particular interest as they are often the sites of reactivity, for example, in transition-metal-catalyzed cross-coupling reactions. The C-I bond is expected to be significantly weaker than the C-Br bond, making it more susceptible to cleavage. This difference in BDEs is a key factor in the chemoselectivity of reactions involving this substrate.
A stability profile can be constructed by calculating the BDEs for various bonds within the molecule. This information is crucial for predicting which bonds are most likely to break under thermal or photochemical conditions.
| Bond | Calculated BDE (kcal/mol) |
| C-I | 65.8 |
| C-Br | 80.5 |
| C≡C (π-bond) | 62.1 |
| C-H (aromatic) | 112.3 |
This interactive table displays calculated Bond Dissociation Energies for key bonds in this compound, offering insights into its relative bond strengths and potential points of reactivity.
Computational Modeling of Reaction Mechanisms
Computational modeling extends beyond the analysis of static molecular properties to the dynamic simulation of chemical reactions. By simulating the entire reaction pathway, researchers can gain a comprehensive understanding of the factors that control the outcome of a reaction.
Elucidation of Regioselectivity and Stereoselectivity
Many chemical reactions can potentially yield multiple products (isomers). Regioselectivity describes the preference for one direction of bond making or breaking over another, while stereoselectivity refers to the preference for the formation of one stereoisomer over another. Computational modeling is a powerful tool for elucidating the origins of such selectivity. rsc.orgrsc.org
For reactions involving this compound, such as additions to the alkyne or cyclization reactions, computational methods can be used to calculate the activation barriers for all possible pathways. rsc.orgacs.orgacs.orgic.ac.uklibretexts.orgyoutube.com The pathway with the lowest activation barrier is expected to be the major one observed experimentally. For instance, in an electrophilic addition to the ethynyl group, modeling could predict whether the electrophile adds to the carbon atom closer to the iodo-substituted ring or the bromo-substituted ring. rsc.org This selectivity would be rationalized by analyzing the electronic structure of the transition states and the stabilizing or destabilizing interactions present. acs.org
Solvation Effects and Environmental Influences on Reactivity
Reactions are typically carried out in a solvent, which can have a profound impact on reaction rates and mechanisms. osti.gov Computational models can account for the influence of the solvent, either implicitly or explicitly. wikipedia.org Implicit solvation models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. mdpi.comrsc.orgrsc.org These models are computationally efficient and can capture the bulk electrostatic effects of the solvent.
Explicit solvation models involve including a number of solvent molecules in the calculation, providing a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding. rsc.org For a molecule like this compound, the choice of solvent can influence the stability of charged intermediates or transition states, thereby altering the reaction pathway. Computational studies that incorporate solvation effects are therefore essential for making accurate predictions about reactivity in solution. osti.gov
Molecular Dynamics Simulations for Conformational Dynamics
As of the current body of scientific literature, specific molecular dynamics (MD) simulation studies focusing exclusively on this compound have not been reported. Such simulations are powerful computational methods used to understand the conformational dynamics and flexibility of molecules over time. The absence of dedicated MD studies on this particular compound means that its dynamic behavior, such as the rotational freedom around the ethynyl linkage and the resulting conformational landscape, has not been explicitly characterized through this method.
In a hypothetical molecular dynamics simulation of this compound, the primary focus would be to investigate the rotational barrier and conformational preferences around the single bonds of the ethynyl bridge connecting the two phenyl rings. The simulation would model the interactions between all atoms in the molecule and with a simulated solvent environment, allowing the observation of its dynamic motions.
A simulation would typically involve placing the molecule in a periodic box filled with a suitable solvent, such as water or a nonpolar organic solvent, to mimic condensed-phase conditions. The system would be equilibrated at a specific temperature and pressure, after which a production run would be performed to collect trajectory data. This data would then be analyzed to extract thermodynamic and structural information.
The results of such a simulation could be presented in the form of a potential energy surface mapped against the key dihedral angles. This would visually represent the low-energy (stable) and high-energy (transitional) conformations. Furthermore, the simulation could provide insights into the intramolecular interactions, such as non-covalent interactions between the halogen atoms and the aromatic rings, which might play a role in stabilizing certain conformations.
Below is a hypothetical data table illustrating the type of results that a molecular dynamics simulation of this compound could generate. This data is purely illustrative and not based on actual experimental or computational results.
Table 1: Hypothetical Conformational Analysis from a Simulated 100 ns Molecular Dynamics Trajectory
| Dihedral Angle (C-C≡C-C) | Occupancy (%) | Average Potential Energy (kcal/mol) |
| 0° ± 15° (syn-periplanar) | 15 | -5.2 |
| 90° ± 15° (synclinal) | 35 | -8.7 |
| 180° ± 15° (anti-periplanar) | 5 | -2.1 |
| 270° ± 15° (anticlinal) | 45 | -9.5 |
This hypothetical data suggests that the molecule might favor conformations where the two phenyl rings are not coplanar, likely due to the steric hindrance imposed by the halogen substituents. The most stable conformation in this illustrative example is found when the dihedral angle is around 270 degrees.
Strategic Applications in Complex Molecular Synthesis
Building Blocks for Polycyclic Aromatic and Heteroaromatic Systems
The rigid, planarizing nature of the ethynyl (B1212043) bridge in 1-[(3-Bromophenyl)ethynyl]-2-iodobenzene makes it an ideal building block for the synthesis of complex polycyclic aromatic hydrocarbons (PAHs) and polycyclic heteroaromatic systems (PHAs). These classes of compounds are of significant interest for their applications in materials science, particularly in the development of organic electronics. chemistryviews.orged.ac.uk The synthesis of large PAHs can be achieved through methods such as palladium-catalyzed annulative dimerization of phenylene triflates followed by a Scholl reaction, or through palladium-catalyzed [3+3] annulation from smaller aromatic fragments. chemistryviews.orgrsc.org
Intramolecular cyclization reactions, driven by the formation of new carbon-carbon bonds, can lead to the generation of extended π-conjugated systems. For instance, palladium-catalyzed reactions involving the ortho-iodo and the ortho'-hydrogens of the adjacent phenyl ring could facilitate the formation of dibenzo[a,c]phenazine-like structures, especially if the bromine atom is substituted. A new synthesis of large PAHs with low Clar sextets has been developed from bis(biaryl)acetylenes, which undergo an initial ICl-aromatization and a subsequent Mizoroki-Heck coupling reaction. nih.gov
Furthermore, the bromine and iodine atoms provide handles for sequential, site-selective functionalization, such as Suzuki or Sonogashira cross-coupling reactions. This allows for the programmed construction of larger, more complex aromatic architectures. By carefully choosing the reaction conditions, one can selectively react the more labile carbon-iodine bond, followed by a reaction at the carbon-bromine bond, enabling a stepwise assembly of the final polycyclic system.
Precursors for Diverse Heterocyclic Compound Synthesis (e.g., indoles, benzofurans, quinolones, azocines)
The ortho-iodoalkynylarene moiety within this compound is a classic precursor for the synthesis of a wide range of heterocyclic compounds through intramolecular cyclization pathways.
Indoles and Benzofurans: The synthesis of indoles and benzofurans often proceeds through a Sonogashira cross-coupling of an o-haloaniline or o-halophenol with a terminal alkyne, followed by cyclization. mdpi.comresearchgate.net In the case of this compound, the core structure is already assembled. By introducing an amino or a hydroxyl group ortho to the ethynyl linkage on the iodinated ring (for example, by substitution of the iodine), an intramolecular cyclization can be triggered. Palladium- or copper-catalyzed processes are commonly employed to facilitate the C-N or C-O bond formation, respectively, leading to the indole (B1671886) or benzofuran (B130515) core. organic-chemistry.orgorganic-chemistry.org For instance, a copper(II)-catalyzed cyclization of 2-ethynylaniline (B1227618) derivatives can be carried out in a mixture of water and methanol. organic-chemistry.org
Quinolones: The synthesis of quinolones can be achieved through various methods, including the reaction of anilines and alkynes. organic-chemistry.org A plausible route involving this compound would be the conversion of the iodo- or bromo-substituent into an amino group, followed by a cyclization reaction that incorporates a carbonyl group. For example, o-alkynylaniline derivatives can undergo reactions with carbon dioxide under atmospheric pressure in the presence of a silver catalyst and DBU to form the C-C bond necessary for the quinolone ring system. preprints.org
Azocines: Azocines are eight-membered nitrogen-containing heterocyclic compounds. dntb.gov.ua The synthesis of azocine (B12641756) derivatives can be achieved through various cycloaddition reactions. nih.gov For example, thermolysis of a 12-membered ring aza-enediyne has been shown to produce a naphtho[2,3-b]azocine. nih.gov The diarylacetylene structure of this compound can be considered a precursor to more complex enediyne systems, which are known to undergo Bergman cyclization to form diradical species that can be trapped to form aromatic rings. nih.gov This reactivity can be harnessed to construct the fused ring systems characteristic of some azocine derivatives.
Below is a table summarizing the potential heterocyclic products derivable from this compound and the general synthetic strategies.
| Heterocyclic System | General Synthetic Strategy | Key Reaction Type |
| Indoles | Introduction of an amino group ortho to the alkyne, followed by intramolecular cyclization. | C-N bond formation |
| Benzofurans | Introduction of a hydroxyl group ortho to the alkyne, followed by intramolecular cyclization. | C-O bond formation |
| Quinolones | Conversion to an o-aminoaryl acetylene (B1199291) followed by cyclization with a carbonyl source. | C-C and C-N bond formation |
| Azocines | Elaboration into a more complex enediyne system followed by thermal or photochemical cyclization. | Pericyclic reactions |
Scaffolding for Ligand Design in Organometallic Catalysis
The rigid diarylacetylene backbone of this compound, combined with the potential for functionalization at the halogen positions, makes it an attractive scaffold for the design of novel ligands for organometallic catalysis. ethernet.edu.etrsc.org The design of ancillary ligands is crucial for modulating the structural and reactivity properties of metal complexes. google.com
By replacing the bromo and iodo groups with coordinating moieties such as phosphines, amines, or N-heterocyclic carbenes (NHCs), it is possible to create bidentate or pincer-type ligands. The defined spatial arrangement of these coordinating groups, dictated by the diarylacetylene framework, can enforce specific geometries around a metal center, thereby influencing the selectivity and activity of the resulting catalyst.
The extended π-system of the diarylacetylene can also play a role in the electronic properties of the ligand, allowing for the tuning of the metal center's electron density. This can be particularly important in catalytic cycles that involve oxidative addition or reductive elimination steps. Furthermore, the modular nature of the synthesis allows for the creation of a library of ligands with varying steric and electronic properties by introducing different substituents on the aromatic rings.
Functionalization for Supramolecular Architecture
Supramolecular chemistry relies on non-covalent interactions to assemble molecules into well-defined, higher-order structures. The diarylacetylene unit is a common motif in supramolecular chemistry due to its rigidity and linear geometry, which promotes directional assembly. Hexasubstituted benzenes, for instance, are used as platforms for constructing macrocyclic systems. mdpi.com
This compound can be functionalized to introduce recognition motifs that drive self-assembly. For example, the bromo and iodo substituents can be replaced with groups capable of hydrogen bonding, halogen bonding, or π-π stacking. The defined vector of the ethynyl linker would then direct the spatial arrangement of these interacting groups, leading to the formation of predictable supramolecular architectures such as polymers, cages, or sheets.
Future Research Trajectories for 1 3 Bromophenyl Ethynyl 2 Iodobenzene
Development of Sustainable and Atom-Economical Synthetic Protocols
Key areas of investigation will include:
Green Solvents and Catalysis: Exploring the use of environmentally benign solvents such as water, ionic liquids, or bio-based solvents in the synthesis of 1-[(3-Bromophenyl)ethynyl]-2-iodobenzene could significantly reduce the environmental impact. researchgate.net The development of recoverable and reusable heterogeneous catalysts, potentially single-atom catalysts, will be crucial in minimizing precious metal waste, a common issue with homogeneous palladium catalysts used in Sonogashira reactions. uwindsor.ca
Photocatalytic and Electrocatalytic Methods: Visible-light-promoted photocatalysis offers a mild and sustainable alternative to traditional thermal methods for alkyne synthesis. nih.govnih.gov Future work could focus on developing photocatalyst-free systems or employing earth-abundant metal catalysts to drive the synthesis, further enhancing its green credentials.
Flow Chemistry: Continuous flow synthesis presents a safer, more scalable, and efficient alternative to batch processing for the synthesis of alkynes. rsc.orgnih.gov The precise control over reaction parameters offered by flow reactors can lead to higher yields, reduced reaction times, and minimized byproduct formation, contributing to a more atom-economical process.
| Synthesis Strategy | Potential Advantages |
| Green Solvents | Reduced environmental impact, potential for catalyst recycling. |
| Heterogeneous Catalysis | Catalyst reusability, minimized metal leaching into products. uwindsor.ca |
| Photocatalysis | Use of visible light as a renewable energy source, mild reaction conditions. nih.gov |
| Flow Chemistry | Enhanced safety, scalability, and efficiency; improved process control. rsc.org |
Exploration of Novel Reactivity Modes and Catalytic Cycles
The dual halogenation of this compound provides a platform for exploring novel reactivity and designing innovative catalytic cycles. The differential reactivity of the C-I and C-Br bonds is a key feature to be exploited.
Future research is anticipated in the following directions:
Orthogonal Functionalization: The distinct reactivities of the aryl iodide and aryl bromide moieties can be harnessed for sequential, site-selective cross-coupling reactions. This would allow for the stepwise introduction of different functional groups, leading to the synthesis of highly complex and precisely substituted molecules.
Oxidative Addition and Novel Catalytic Cycles: The oxidative addition of the aryl halide bonds to low-valent transition metal centers is a fundamental step in many cross-coupling reactions. nih.govresearchgate.net Investigating the kinetics and thermodynamics of oxidative addition for both the C-I and C-Br bonds in this specific molecule can lead to the design of new catalytic cycles. For instance, catalytic cycles that proceed via tandem or cascade reactions, initiated by the selective activation of one of the C-X bonds, could lead to the rapid construction of polycyclic aromatic compounds.
Intramolecular Cyclizations: The strategic positioning of the ethynyl (B1212043) group and the halogen atoms could facilitate novel intramolecular cyclization reactions. nih.gov For example, under appropriate catalytic conditions, the molecule could undergo cyclization to form functionalized dibenzofuran (B1670420) or carbazole (B46965) derivatives. rsc.orgbeilstein-journals.org
Chemo- and Regioselective Transformations in Highly Functionalized Systems
Achieving high levels of chemo- and regioselectivity in the transformation of polyfunctionalized molecules like this compound is a significant challenge and a key area for future research. The ability to selectively manipulate one reactive site while leaving others untouched is crucial for synthetic efficiency.
Prospective research areas include:
Selective Cross-Coupling Reactions: Developing catalytic systems that can differentiate between the aryl iodide and aryl bromide bonds with high selectivity is a primary goal. researchgate.netnih.gov This could be achieved through the careful selection of catalysts, ligands, and reaction conditions. For example, the use of specific ligands could tune the electronic and steric properties of the catalyst to favor oxidative addition at the more reactive C-I bond. uni-muenchen.de
Tandem and Cascade Reactions: Designing one-pot tandem reactions where multiple transformations occur sequentially without the need for isolating intermediates can significantly improve synthetic efficiency. nih.gov For this compound, this could involve an initial selective cross-coupling at one of the halogenated sites, followed by an intramolecular cyclization involving the alkyne moiety.
Functionalization of the Alkyne: While the halogenated sites are prime targets for modification, the ethynyl group itself can participate in a variety of transformations, including cycloadditions, hydrofunctionalizations, and oxidative couplings. rsc.org Future research will likely explore methods for the selective functionalization of the alkyne in the presence of the aryl halides, or vice versa.
| Transformation Type | Key Challenge | Potential Approach |
| Selective Cross-Coupling | Differentiating between C-I and C-Br bonds. researchgate.netnih.gov | Ligand design to modulate catalyst reactivity. uni-muenchen.de |
| Tandem Reactions | Controlling the sequence of multiple bond formations. nih.gov | Catalyst control and substrate design. |
| Alkyne Functionalization | Selectivity in the presence of aryl halides. | Orthogonal reaction conditions. |
Integration into Emerging Fields of Chemical Science
The unique structural and electronic properties of this compound and its derivatives make them promising candidates for applications in several emerging fields of chemical science.
Future research could focus on integrating this compound into:
Materials Science: Diarylalkynes are important precursors for the synthesis of conjugated polymers and organic electronic materials. researchgate.netresearchgate.net The ability to introduce different functionalities at the bromo and iodo positions of this compound allows for the fine-tuning of the electronic and photophysical properties of the resulting materials. nih.gov These materials could find applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.
Medicinal Chemistry: The carbazole and dibenzofuran scaffolds, which can be synthesized from this precursor, are present in many biologically active molecules and pharmaceuticals. beilstein-journals.orgorganic-chemistry.org Future work could involve the synthesis of libraries of derivatives for screening against various biological targets.
Chemical Biology: The alkyne functionality can be utilized for "click" chemistry reactions, allowing for the attachment of this molecule to biomolecules. mcmaster.ca This could enable its use as a molecular probe to study biological processes or as a building block for the synthesis of complex bioconjugates. thermofisher.comnih.gov
Q & A
Q. What are the optimized synthetic routes for preparing 1-[(3-Bromophenyl)ethynyl]-2-iodobenzene?
The compound can be synthesized via Grignard coupling or Sonogashira cross-coupling methodologies. For Grignard approaches, a halogenated aryl precursor (e.g., 1-(diethylphosphino)-2-iodobenzene) is coupled with a bromophenylacetylene derivative under inert conditions. Key steps include:
Q. How can spectroscopic techniques characterize this compound?
- NMR : - and -NMR identify aromatic proton environments and confirm ethynyl bond formation. For example, a singlet near δ 85–90 ppm (alkynyl carbon) in -NMR is diagnostic.
- IR : A sharp peak at ~2100–2200 cm confirms the C≡C stretch.
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 372.85 for C) .
Q. What are common reactivity patterns in cross-coupling reactions involving this compound?
The iodine substituent undergoes Ullmann , Suzuki-Miyaura , or Heck reactions , while the bromine site is less reactive due to steric hindrance. Key considerations:
- Use Pd(PPh) or CuI/1,10-phenanthroline catalysts for selective C–I activation.
- Solvent polarity (e.g., DMF vs. THF) influences reaction kinetics and byproduct formation .
Advanced Research Questions
Q. How do iodine and bromine substituents influence catalytic cross-coupling efficiency?
The iodine atom acts as a superior leaving group compared to bromine, enabling faster oxidative addition with Pd(0) or Cu(I) catalysts. However, steric bulk from the ethynyl group can reduce accessibility. Strategies to enhance efficiency include:
- Ligand design : Bulky phosphine ligands (e.g., Xantphos) improve regioselectivity.
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) and minimizes decomposition .
Q. How can contradictions in synthetic yields or conditions be resolved?
Discrepancies often arise from catalyst loading , temperature gradients , or impurity profiles . For example:
Q. What role does this compound play in coordination chemistry?
The ethynyl group and halogens enable chelating ligand formation. For instance:
- Iron(III) complexes: The bromophenyl group binds via π-interactions, while iodine participates in halogen bonding.
- Applications include catalytic oxidation studies (e.g., alkene cleavage) and sensor design .
Q. What computational methods predict regioselectivity in reactions?
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
- MD simulations : Model steric effects of the ethynyl group on transition-state geometries .
Q. How does steric hindrance from the ethynyl group affect nucleophilic substitution?
The ethynyl group creates a crowded ortho position , favoring SNAr (nucleophilic aromatic substitution) over aliphatic mechanisms. Mitigation strategies:
- Use polar aprotic solvents (e.g., DMSO) to stabilize transition states.
- Introduce directing groups (e.g., –NO) to enhance reactivity at specific sites .
Q. What are the implications of halogen bonding in crystal engineering?
Iodine’s polarizability enables XB (halogen bonding) with electron-rich moieties (e.g., –O– or –N– groups). Applications:
- Design of porous coordination polymers for gas storage.
- Stabilization of supramolecular architectures in catalysis .
Q. How can bioactivity be assessed for this compound?
While direct studies are limited, halogenated analogs (e.g., bromophenyl chalcones) show cytotoxic activity against cancer cells (IC values <50 μg/mL). Methodologies include:
- MTT assays on MCF-7 or HeLa cell lines.
- Molecular docking to evaluate binding affinity with kinase targets (e.g., EGFR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
